(3S)-3-Aminopentan-1-OL hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

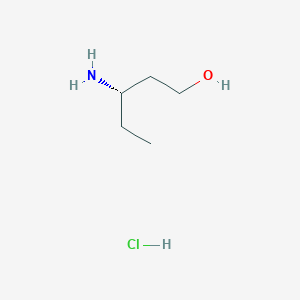

“(3S)-3-Aminopentan-1-OL hcl” is a chemical compound. The “3S” indicates the stereochemistry of the molecule, specifically the configuration of the chiral center at the 3rd carbon. “Aminopentan-1-OL” suggests the molecule is a pentane (a five-carbon chain) with an amine group (NH2) and a hydroxyl group (OH). The “hcl” could mean it’s a hydrochloride salt .

Synthesis Analysis

The synthesis of a compound like “(3S)-3-Aminopentan-1-OL hcl” would likely involve the reaction of a suitable pentane derivative with an amine or hydroxyl group . The stereochemistry could be controlled by using chiral catalysts or reagents, or by starting with a chiral substrate.Molecular Structure Analysis

The molecular structure of a compound like “(3S)-3-Aminopentan-1-OL hcl” would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving “(3S)-3-Aminopentan-1-OL hcl” would depend on its molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3S)-3-Aminopentan-1-OL hcl” would be determined by its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Biofuel Production through Microbial Engineering

One notable application is in the realm of biofuel production. The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, through engineered microorganisms highlights the potential of amino acid substrates in developing biofuels. These isomers are significant as they serve as biofuels, derived from microbial fermentations, suggesting an eco-friendly alternative to fossil fuels (Cann & Liao, 2009).

Anticancer Drug Development

In the pharmaceutical sector, amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their anticancer properties. These complexes, derived from amino acids and organotin(IV), demonstrate significant cytotoxicity against various human tumor cell lines, paving the way for new anticancer drugs (Basu Baul et al., 2009).

Chiral Amino Alcohols Synthesis

Chiral amino alcohols are crucial in the production of value-added biochemicals and pharmaceutical intermediates. The biocatalytic synthesis of such compounds, including (2S,3S)-2-aminopentane-1,3-diol, through a multidisciplinary approach involving engineered Escherichia coli and Chromobacterium violaceum, represents a sustainable method that minimizes environmental impact (Smith et al., 2010).

Corrosion Inhibition

The corrosion inhibition effect of 3-amino-1,2,4-triazole-5-thiol on carbon steel in HCl medium has been studied, showcasing the potential of amino compounds in protecting metals from corrosion. This research has implications for extending the life of metal structures and reducing economic losses due to corrosion (Mert et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S)-3-aminopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMVULAHHBXAMF-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Aminopentan-1-ol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2937270.png)

![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)